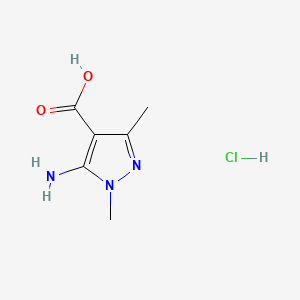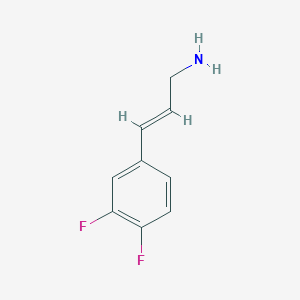
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in the prop-2-en-1-amine chain, and two fluorine atoms attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the desired amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond can be reduced to form the saturated amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the saturated amine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(3,4-dichlorophenyl)prop-2-en-1-amine: Similar structure but with chlorine atoms instead of fluorine.
(E)-3-(3,4-dimethylphenyl)prop-2-en-1-amine: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine imparts unique properties such as increased electronegativity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C9H9F2N |
|---|---|
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H,5,12H2/b2-1+ |
Clave InChI |
LHHFLOQRPNYUBD-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/CN)F)F |
SMILES canónico |
C1=CC(=C(C=C1C=CCN)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


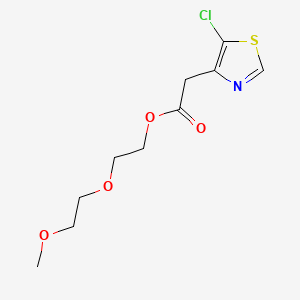
![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
![Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)
![1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)
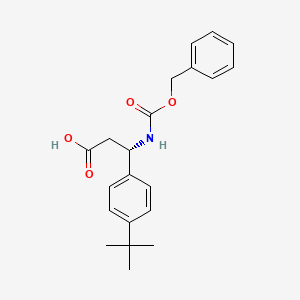
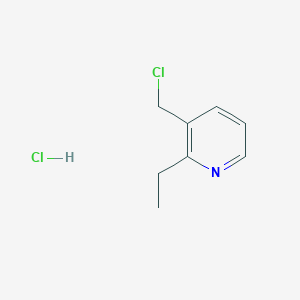

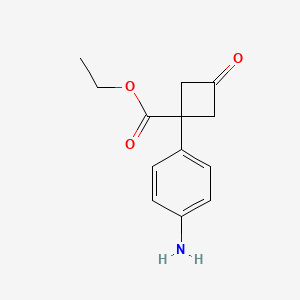
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13544097.png)
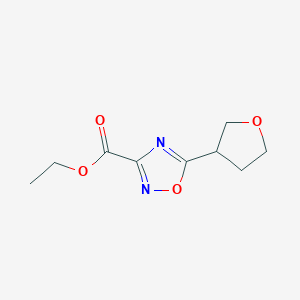
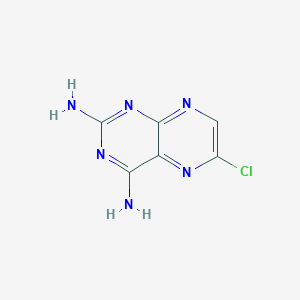
![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
